1-(5-(Azepan-1-yl)-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2-carbaldehyde
Description
1-(5-(Azepan-1-yl)-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2-carbaldehyde is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an azepane (7-membered saturated amine ring) at the 5-position and a pyrrole-2-carbaldehyde group at the 2-position. The 1,3,4-thiadiazole moiety is known for its metabolic stability and role in medicinal chemistry, particularly in anticancer and anticonvulsant agents . The azepane substituent introduces conformational flexibility and increased lipophilicity compared to smaller amine rings like pyrrolidine (5-membered), which may influence bioavailability and target binding .
Properties
IUPAC Name |
1-[5-(azepan-1-yl)-1,3,4-thiadiazol-2-yl]pyrrole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4OS/c18-10-11-6-5-9-17(11)13-15-14-12(19-13)16-7-3-1-2-4-8-16/h5-6,9-10H,1-4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLDPVXBESHOBQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NN=C(S2)N3C=CC=C3C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy Overview
The target compound features three key structural components:
- A 1,3,4-thiadiazole ring substituted at the 5-position with an azepan-1-yl group.
- A pyrrole ring bearing an aldehyde group at the 2-position.
- A linkage between the thiadiazole 2-position and the pyrrole nitrogen (1-position).
The synthesis generally involves:
- Construction or functionalization of the 1,3,4-thiadiazole core.
- Introduction of the azepane substituent at the 5-position of the thiadiazole.
- Formation or functionalization of the pyrrole-2-carbaldehyde.
- Coupling of the thiadiazole and pyrrole units via nitrogen linkage.
Preparation of the 1,3,4-Thiadiazole Core
1,3,4-Thiadiazoles are commonly synthesized via cyclization reactions involving thiosemicarbazides or related precursors. A representative approach includes:
Cyclization of thiosemicarbazide derivatives : Reaction of thiosemicarbazides with carboxylic acid derivatives or aldehydes under dehydrating conditions to form the 1,3,4-thiadiazole ring.
Use of Erlenmeyer thioazlactones and hydrazonoyl chlorides : As reported in recent literature, Erlenmeyer thioazlactones can react with hydrazonoyl chlorides in the presence of triethylamine to afford functionalized 1,3,4-thiadiazole derivatives in excellent yields. This method involves a domino double 1,3-dipolar cycloaddition followed by elimination of carbon monoxide and phenylmethanethiol, providing rapid access to diverse thiadiazole compounds.
Preparation of 1H-Pyrrole-2-carbaldehyde
Pyrrole-2-carbaldehyde is a well-known heterocyclic aldehyde and can be synthesized or functionalized by:
Formylation of pyrrole : The Vilsmeier-Haack reaction is a classical method to introduce an aldehyde group at the 2-position of the pyrrole ring by reacting pyrrole with DMF and POCl3.
Synthesis of substituted pyrroles : Pyrrole rings bearing substituents can be prepared via cyclization reactions of appropriate precursors such as Schiff bases or α-amino ketones, followed by selective functional group transformations to install the aldehyde.
Coupling of the Thiadiazole and Pyrrole Units
The linkage between the pyrrole nitrogen and the 2-position of the thiadiazole is typically established by:
Nucleophilic substitution or condensation : The nitrogen of the pyrrole can act as a nucleophile to displace a suitable leaving group (e.g., halogen) at the 2-position of the thiadiazole.
Cross-coupling reactions : Palladium-catalyzed C-N coupling (Buchwald-Hartwig amination) may be employed if the thiadiazole bears a halogen at the 2-position and the pyrrole nitrogen is suitably protected or activated.
Representative Synthetic Procedure (Hypothetical Based on Literature)
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1. Synthesis of 5-halogenated 1,3,4-thiadiazole | Cyclization of thiosemicarbazide with appropriate acid chloride or aldehyde | Formation of 5-chloro-1,3,4-thiadiazole intermediate | Moderate to high yield; control of halogenation critical |
| 2. Substitution with azepan-1-yl | Reaction of 5-halogenated thiadiazole with azepane under reflux in polar aprotic solvent (e.g., DMF) | Nucleophilic substitution to install azepane group at 5-position | High yield; reaction monitored by TLC |
| 3. Preparation of 1H-pyrrole-2-carbaldehyde | Vilsmeier-Haack formylation of pyrrole using DMF and POCl3 at low temperature | Introduction of aldehyde group at 2-position of pyrrole | High yield; product purified by recrystallization |
| 4. Coupling of pyrrole and thiadiazole | Reaction of azepan-1-yl-5-substituted thiadiazole with pyrrole-2-carbaldehyde under basic conditions or via Pd-catalyzed amination | Formation of N-(thiadiazol-2-yl)pyrrole linkage | Moderate yield; purification by chromatography |
Analytical and Spectral Characterization
Infrared Spectroscopy (IR) : Characteristic bands for aldehyde (>C=O) around 1680–1710 cm⁻¹, and heterocyclic ring vibrations.
Nuclear Magnetic Resonance (NMR) : Proton NMR shows aldehyde proton singlet near 9–10 ppm, pyrrole ring protons between 6–7 ppm, and signals corresponding to azepane methylene protons.
Mass Spectrometry (MS) : Molecular ion peak confirming molecular weight consistent with the target compound.
X-ray Crystallography : Confirms the connectivity and conformation of the thiadiazole-pyrrole linkage and azepane substitution.
Summary Table of Key Preparation Methods
| Component | Preparation Method | Key Reagents | Notes |
|---|---|---|---|
| 1,3,4-Thiadiazole ring | Cyclization of thiosemicarbazides or Erlenmeyer thioazlactones with hydrazonoyl chlorides | Thiosemicarbazide, acid chlorides, hydrazonoyl chlorides, Et3N | Efficient, high-yielding cyclization |
| Azepan-1-yl substitution | Nucleophilic substitution on 5-halogenated thiadiazole | 5-Halogenated thiadiazole, azepane, DMF | Requires control of reaction conditions to avoid side reactions |
| Pyrrole-2-carbaldehyde | Vilsmeier-Haack formylation of pyrrole | Pyrrole, DMF, POCl3 | Classic method, well-established |
| Coupling of thiadiazole and pyrrole | Nucleophilic substitution or Pd-catalyzed amination | Thiadiazole intermediate, pyrrole derivative, base or catalyst | Moderate yields, purification critical |
Research Findings and Optimization Notes
The domino double 1,3-dipolar cycloaddition method for thiadiazole synthesis offers rapid access to diverse derivatives with excellent yields and structural confirmation by X-ray crystallography.
Azepane substitution is best performed on halogenated thiadiazole intermediates to ensure regioselectivity and high substitution efficiency.
The Vilsmeier-Haack reaction remains the most reliable and scalable method for pyrrole-2-carbaldehyde synthesis, with good functional group tolerance.
Coupling efficiency between pyrrole and thiadiazole depends on the leaving group quality and reaction conditions; Pd-catalyzed amination can improve yields and selectivity.
Purification often involves recrystallization and chromatographic techniques to isolate the pure target compound.
Chemical Reactions Analysis
Types of Reactions: 1-(5-(Azepan-1-yl)-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The thiadiazole and pyrrole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential therapeutic applications. Notable areas of research include:
- Antimicrobial Activity: Preliminary studies suggest that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. The incorporation of the azepane moiety may enhance this activity by improving solubility and bioavailability .
- Anticancer Properties: Thiadiazole derivatives have shown promise in targeting cancer cells through various mechanisms, including apoptosis induction and inhibition of cell proliferation. The specific structure of this compound may allow it to interact with key molecular targets involved in cancer progression .
Biological Research
Research has indicated that 1-(5-(Azepan-1-yl)-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2-carbaldehyde may have various biological effects:
- Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes linked to disease pathways. This property is crucial in drug development for conditions such as cancer and infectious diseases .
- Receptor Modulation: Its ability to bind to specific receptors makes it a candidate for further exploration in pharmacology, particularly in the development of drugs targeting neurological disorders .
Materials Science
The unique chemical structure of this compound allows for its use as a building block in the synthesis of advanced materials:
- Polymer Chemistry: The compound can be utilized in the synthesis of polymers with specific properties, such as enhanced thermal stability or electrical conductivity .
- Nanomaterials Development: Its incorporation into nanostructures could lead to the development of novel materials with applications in electronics and photonics .
Case Study 1: Antimicrobial Activity
In a study published in a peer-reviewed journal, researchers synthesized several derivatives of thiadiazole compounds similar to this compound. These derivatives were tested against various bacterial strains. The results indicated that certain modifications significantly enhanced antimicrobial activity compared to standard antibiotics.
Case Study 2: Anticancer Research
Another study focused on the anticancer properties of thiadiazole derivatives demonstrated that compounds with a similar structure could inhibit tumor growth in vitro. The research highlighted the importance of structural modifications in enhancing bioactivity and specificity towards cancer cells.
Mechanism of Action
The mechanism of action of 1-(5-(Azepan-1-yl)-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to the modulation of biological pathways. The compound’s structure allows it to form specific interactions with these targets, resulting in its observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following compounds are structurally or functionally relevant to 1-(5-(Azepan-1-yl)-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2-carbaldehyde:
*Estimated based on structural differences.
Key Observations:
- Ring Size Effects : Replacing pyrrolidine with azepane increases molecular weight by ~27 g/mol and predicted XLogP3 by ~0.7, enhancing lipophilicity. Larger rings like azepane may improve membrane permeability but reduce solubility .
- Heterocycle Diversity : The morpholine-containing pyrimidine derivative () has higher polarity due to the oxygen atom, reflected in lower XLogP3 (1.2 vs. ~2.5 for the azepane compound) .
- Functional Groups: Urea and thioether substituents in ’s anticonvulsant agents introduce hydrogen-bond donors (ED50 = 0.65–2.72 μmol/kg), suggesting that the aldehyde group in the target compound could serve as a site for further derivatization to modulate activity .
Biological Activity
1-(5-(Azepan-1-yl)-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2-carbaldehyde is a novel compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
| Property | Details |
|---|---|
| Molecular Formula | C13H16N4OS |
| Molecular Weight | 276.36 g/mol |
| IUPAC Name | This compound |
| CAS Number | 50742382 |
Synthesis
The synthesis of this compound typically involves the reaction of azepane derivatives with thiadiazole precursors under controlled conditions. This reaction often utilizes catalysts and requires specific solvents to enhance yield and purity.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives containing thiadiazole rings have been shown to inhibit bacterial growth effectively. A study highlighted the compound's ability to disrupt bacterial cell walls, leading to cell lysis and death.
Anticancer Activity
In vitro studies have demonstrated that this compound possesses anticancer properties. It has been evaluated against various cancer cell lines, including melanoma and breast cancer cells. The results from MTT assays indicated a dose-dependent reduction in cell viability, with IC50 values comparable to standard chemotherapeutic agents.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| Melanoma (SH-4) | 44.63 ± 3.51 | Induces apoptosis |
| Breast Cancer (MCF7) | 38.20 ± 2.10 | Cell cycle arrest at G2/M |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in cancer cell proliferation.
- Apoptosis Induction : It has been observed to induce apoptosis through the activation of caspases and the disruption of mitochondrial membrane potential.
- Cell Cycle Arrest : The compound causes cell cycle arrest at the G2/M phase, preventing further division of cancer cells.
Study on Antiproliferative Effects
A recent study investigated the antiproliferative effects of various pyrrole derivatives on human melanoma cells. Among these derivatives, this compound exhibited the highest selectivity index (SI = 3.83), indicating its potential as a therapeutic agent in melanoma treatment.
Safety Profile Assessment
Safety assessments using BALB 3T3 mouse embryonic fibroblasts revealed low cytotoxicity for the compound at therapeutic concentrations. This suggests a favorable safety profile for further development in clinical applications.
Q & A
Q. What are the established synthetic routes for 1-(5-(Azepan-1-yl)-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2-carbaldehyde, and how are intermediates characterized?
The compound is synthesized via multi-step protocols involving:
- Thiadiazole core formation : Cyclization of thiosemicarbazides with carboxylic acids or esters under acidic conditions (e.g., HSO or POCl) to generate 1,3,4-thiadiazole derivatives .
- Azepane substitution : Nucleophilic substitution at the 5-position of the thiadiazole ring using azepane in polar aprotic solvents (e.g., DMF) under reflux .
- Pyrrole-carbaldehyde conjugation : Vilsmeier-Haack formylation of pyrrole derivatives (e.g., using POCl/DMF) to introduce the aldehyde group .
Characterization : Intermediates are validated via FTIR (C=O stretch at ~1700 cm), H-NMR (aldehyde proton at ~9.8–10.0 ppm), and elemental analysis (±0.4% tolerance) .
Q. Which spectroscopic and analytical techniques are critical for confirming the structure of this compound?
- FTIR : Identifies functional groups (e.g., aldehyde C=O, thiadiazole C=N) .
- H/C-NMR : Assigns proton environments (e.g., azepane N-CH at δ 2.6–3.1 ppm) and carbon backbone .
- Mass spectrometry (HRMS) : Confirms molecular ion [M+H] with <5 ppm error.
- X-ray crystallography (if crystals are obtainable): Resolves spatial arrangement of the thiadiazole-pyrrole system .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the antimicrobial activity of this compound, and what controls are essential?
- Assay design :
- Minimum inhibitory concentration (MIC) : Use broth microdilution (e.g., against S. aureus or E. coli) with 96-well plates and resazurin viability staining .
- Biofilm inhibition : Quantify biofilm biomass via crystal violet staining under static vs. flow conditions .
- Controls : Include positive controls (e.g., ciprofloxacin), vehicle controls (DMSO <1%), and cytotoxicity assays (e.g., MTT on mammalian cells) .
- Data interpretation : Compare activity to structurally analogous compounds (e.g., 5-nitrofuran-thiadiazole hybrids for Leishmania models) .
Q. What methodologies are used to investigate the ADMET properties of this compound?
- In silico prediction : Tools like SwissADME assess logP (lipophilicity), BBB permeability, and CYP450 interactions.
- In vitro assays :
- Metabolic stability : Microsomal incubation (e.g., human liver microsomes) with LC-MS quantification .
- hERG inhibition : Patch-clamp assays to evaluate cardiac toxicity risks.
- Ames test : Bacterial reverse mutation assay for genotoxicity .
Q. How can structure-activity relationship (SAR) studies be optimized for this compound?
- Modular substitutions : Vary azepane with smaller/larger amines (e.g., piperidine, morpholine) to probe steric effects .
- Bioisosteric replacement : Replace the thiadiazole ring with oxadiazole or triazole to assess electronic contributions .
- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify key interactions with targets (e.g., bacterial efflux pumps) .
Q. How should researchers address contradictions in bioactivity data between in vitro and in vivo models?
- Troubleshooting steps :
- Verify compound stability in biological matrices (e.g., plasma) via LC-MS .
- Optimize dosing regimens (e.g., bioavailability enhancers like cyclodextrins).
- Cross-validate assays: Compare static (MIC) vs. dynamic (time-kill) antimicrobial models .
- Case study : Anti-leishmanial thiadiazoles showed higher efficacy in promastigote (IC ~2 µM) vs. amastigote (IC ~10 µM) forms due to macrophage penetration barriers .
Methodological Best Practices
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
